molecular formula C11H17N3OS B6038757 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one

2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one

Cat. No. B6038757
M. Wt: 239.34 g/mol
InChI Key: XVAYEVXQHZSCBW-UHFFFAOYSA-N
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Description

2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, also known as THPO, is a chemical compound that has been extensively studied for its potential therapeutic applications. THPO is a pyrimidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects:
2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of neurotransmitter levels in the brain. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets simultaneously. However, 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one's potential as a treatment for various diseases. Further research is also needed to determine the optimal dosage and administration of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one, as well as its long-term safety and efficacy.

Synthesis Methods

2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one can be synthesized using various methods, including the condensation reaction of 4-chloro-6-methyl-2-pyrimidinamine with 3-thienylacetic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with 3-thienylacetonitrile, followed by reduction with lithium aluminum hydride. The synthesis of 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. 2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-13-9(6-11(15)14-8)2-4-12-10-3-5-16-7-10/h6,10,12H,2-5,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYEVXQHZSCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCNC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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